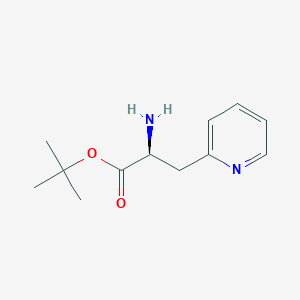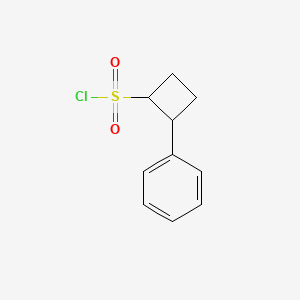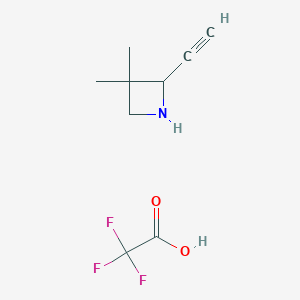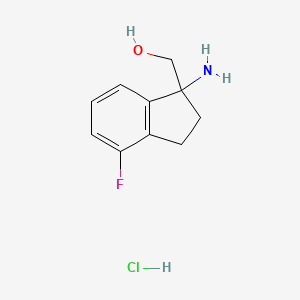
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is a synthetic organic compound that belongs to the class of fluorinated indene derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an indene derivative, followed by the introduction of an amino group through nucleophilic substitution. The hydroxymethyl group is then added via a reduction reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated indene derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.
Reduction: Formation of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol.
Substitution: Formation of various amides or secondary amines depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties, such as stability and reactivity, make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or electrostatic interactions with the target. The amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
(1-amino-2,3-dihydro-1H-inden-1-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-amino-4-chloro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the fluorine atom in (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride imparts unique properties, such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
(1-amino-4-fluoro-2,3-dihydroinden-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8-7(9)4-5-10(8,12)6-13;/h1-3,13H,4-6,12H2;1H |
InChI Key |
MELOXSBCXGZJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)F)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


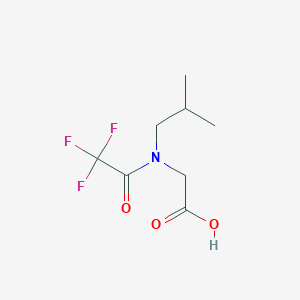

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
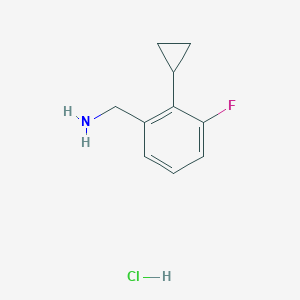
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)


